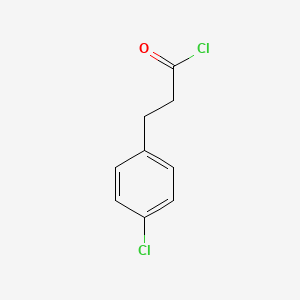

3-(4-Chlorophenyl)propanoyl chloride

説明

BenchChem offers high-quality 3-(4-Chlorophenyl)propanoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Chlorophenyl)propanoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-(4-chlorophenyl)propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGNRGOGIWXMVLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601300964 | |

| Record name | 4-Chlorobenzenepropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52085-96-8 | |

| Record name | 4-Chlorobenzenepropanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52085-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorobenzenepropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

FTIR Spectral Characterization and Moisture-Free Analysis of 3-(4-chlorophenyl)propanoyl chloride: A Methodological Guide

Executive Summary

In pharmaceutical synthesis and materials science, 3-(4-chlorophenyl)propanoyl chloride serves as a critical electrophilic building block. As a Senior Application Scientist, I frequently encounter analytical discrepancies arising from the mishandling of this highly reactive intermediate. Fourier Transform Infrared (FTIR) spectroscopy is the most rapid and definitive technique for verifying the structural integrity of this molecule. However, the resulting data is only as reliable as the sample preparation. This whitepaper provides an in-depth mechanistic breakdown of the molecule's FTIR spectrum and outlines a field-proven, self-validating protocol for accurate spectral acquisition.

Spectroscopic Theory and Mechanistic Peak Assignment

Understanding the FTIR spectrum of 3-(4-chlorophenyl)propanoyl chloride requires deconstructing the molecule into its isolated vibrational oscillators. The molecule features a para-disubstituted aromatic ring separated from an acyl chloride group by an ethylene (-CH₂-CH₂-) bridge.

The Saturated Acyl Chloride C=O Stretch: Because the carbonyl group is insulated from the aromatic ring by the aliphatic bridge, it lacks resonance conjugation. Therefore, it behaves spectroscopically as a saturated acid chloride. The highly electronegative chlorine atom withdraws electron density from the carbonyl carbon via the inductive effect. This shortens and strengthens the C=O double bond, driving its stretching frequency up to approximately 1790–1815 cm⁻¹[1]. This is significantly higher than standard aliphatic ketones or aldehydes, which typically absorb near 1715 cm⁻¹[2].

The Halogen Effects: The molecule contains two distinct chlorine environments, which dictate their vibrational frequencies:

-

Aryl-Chloride (C-Cl): This bond possesses partial double-bond character due to resonance with the aromatic π-system, placing its stretch at a higher frequency (1050–1100 cm⁻¹).

-

Acyl-Chloride (C-Cl): This bond is purely single-bonded. Due to the heavy effective mass of the chlorine atom and the lack of resonance, its stretching frequency drops deep into the fingerprint region (600–730 cm⁻¹)[3].

Table 1: Predictive FTIR Peak Assignments for 3-(4-chlorophenyl)propanoyl chloride

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode | Intensity / Shape | Causality / Notes |

| Acyl Chloride (C=O) | 1790 – 1815 | Stretching | Strong, Sharp | High frequency due to inductive electron withdrawal by the -Cl atom, shortening the C=O bond[1]. |

| Aromatic (C-H) | 3000 – 3100 | Stretching | Weak to Medium | sp² hybridized C-H bonds require higher energy to stretch than aliphatic C-H bonds[4]. |

| Aliphatic (C-H) | 2850 – 2960 | Stretching | Medium, Multiple | sp³ hybridized C-H bonds of the ethylene (-CH₂-CH₂-) bridge. |

| Aromatic (C=C) | ~1450 – 1600 | Stretching | Medium, Sharp | Characteristic ring breathing modes of the benzene ring[4]. |

| Aryl Chloride (C-Cl) | 1050 – 1100 | Stretching | Strong | Higher frequency due to partial double-bond character from aromatic resonance. |

| Acyl Chloride (C-Cl) | 600 – 730 | Stretching | Strong, Broad | Lower frequency due to the heavy mass of the chlorine atom and pure single-bond character[3]. |

| para-Disubstituted Ring | 800 – 850 | Out-of-plane Bend | Strong, Sharp | Diagnostic bending mode for 1,4-substitution pattern on the benzene ring[4]. |

The Challenge of Hydrolysis: A Self-Validating Quality Control System

The greatest threat to spectral integrity when analyzing acyl chlorides is ambient atmospheric moisture. 3-(4-chlorophenyl)propanoyl chloride will rapidly hydrolyze in air to yield 3-(4-chlorophenyl)propanoic acid and hydrogen chloride (HCl) gas.

From an analytical standpoint, a robust protocol must be self-validating . You can immediately determine if your sample preparation has been compromised by observing three coupled spectral shifts:

-

Loss of the Electrophile: The sharp 1810 cm⁻¹ peak diminishes or vanishes.

-

Carbonyl Shift: A new, strong C=O stretch appears around 1710 cm⁻¹ (characteristic of a hydrogen-bonded carboxylic acid)[1].

-

Hydroxyl Emergence: A massive, broad O-H stretching band dominates the 2500–3300 cm⁻¹ region[4].

If these artifacts are present, the sample has degraded, the spectrum is invalid, and the acquisition must be repeated with fresh material.

Workflow: Moisture-Free ATR-FTIR Protocol

To circumvent hydrolysis, Attenuated Total Reflectance (ATR) is the mandatory sampling technique. ATR requires zero sample preparation or dilution (avoiding hygroscopic matrices like KBr pellets) and relies on the total internal reflection of the IR beam within a high-refractive-index crystal, penetrating the sample by only ~1.5 μm[5].

Figure 1: Step-by-step workflow for the moisture-free ATR-FTIR analysis of acyl chlorides.

Step-by-Step Experimental Methodology

Phase 1: Instrument Preparation and Baseline Stabilization

-

Step 1: System Purge. Flush the FTIR spectrometer compartment with dry nitrogen (N₂) or argon for a minimum of 15 minutes. This eliminates atmospheric water vapor and CO₂, which can mask critical regions of the spectrum.

-

Step 2: Crystal Selection (Causality Check). Select a Diamond ATR crystal over Zinc Selenide (ZnSe). While ZnSe offers a broad spectral range, it is susceptible to etching by strong acids[6]. If trace hydrolysis occurs, the evolved HCl gas will permanently cloud a ZnSe crystal. Diamond is chemically inert and mechanically robust, making it the superior choice for reactive acyl chlorides.

-

Step 3: Background Acquisition. Clean the diamond crystal with anhydrous isopropanol and a lint-free wipe. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) to establish a pristine baseline.

Phase 2: Inert Sample Handling

-

Step 4: Glovebox Extraction. Inside a nitrogen-filled glovebox, extract a 10–20 μL aliquot (if melted/liquid) or 2–5 mg (if solid) of the 3-(4-chlorophenyl)propanoyl chloride.

-

Step 5: Sealed Transport. Transfer the sample into a gas-tight, anhydrous vial or a sealed micro-syringe for transport to the spectrometer.

Phase 3: Rapid Spectral Acquisition

-

Step 6: Application. Unseal the sample and immediately deposit it onto the center of the diamond ATR crystal.

-

Step 7: Optical Contact. Lower the ATR pressure anvil until the clutch clicks, ensuring intimate optical contact between the sample and the crystal.

-

Step 8: Scan and Validate. Execute the scan (32 scans, 4 cm⁻¹ resolution). Immediately inspect the 1810 cm⁻¹ region to validate the presence of the intact acyl chloride, confirming the absence of a 1710 cm⁻¹ hydrolysis peak[2].

-

Step 9: Decontamination. Promptly wipe the crystal with anhydrous dichloromethane (DCM) followed by isopropanol to remove all corrosive residues.

Conclusion

The FTIR analysis of 3-(4-chlorophenyl)propanoyl chloride is highly diagnostic, provided the sample's integrity is maintained. By understanding the inductive and mass effects that drive its unique spectral signature, and by employing a rigorous, moisture-free ATR-FTIR protocol, researchers can confidently validate this critical intermediate before committing it to complex downstream syntheses.

References

-

21.11: Spectroscopy of Carboxylic Acid Derivatives | Chemistry LibreTexts |

-

21.10: Spectroscopy of Carboxylic Acid Derivatives | OpenStax Organic Chemistry |

-

Sampling Techniques for FTIR Spectroscopy | JASCO Inc. |

-

Sample Preparation – FT-IR/ATR | Polymer Chemistry Characterization Lab (University of Florida) |

-

Interpreting Infrared Spectra | Specac Ltd. |

-

Infrared Spectra of Acid Chlorides | Chemistry Reference Blog |

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]

- 3. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. jascoinc.com [jascoinc.com]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

Mechanism of Action of 3-(4-Chlorophenyl)propanoyl Chloride in Acylation: A Technical Guide

Executive Summary

In modern drug discovery and organic synthesis, 3-(4-chlorophenyl)propanoyl chloride serves as a highly versatile, bifunctional building block. As an acyl halide containing a flexible aliphatic linker and a halogenated aromatic ring, it participates in two distinct mechanistic paradigms: Nucleophilic Acyl Substitution (for the synthesis of amides and esters) and Electrophilic Aromatic Substitution (via Friedel-Crafts acylation).

This whitepaper dissects the mechanistic pathways of 3-(4-chlorophenyl)propanoyl chloride, detailing the causality behind reaction conditions, regioselectivity in intramolecular cyclizations, and field-proven protocols for application scientists.

Nucleophilic Acyl Substitution: Intermolecular N/O-Acylation

The most fundamental application of 3-(4-chlorophenyl)propanoyl chloride is the acylation of heteroatom nucleophiles (amines and alcohols). The mechanism proceeds via an addition-elimination pathway rather than a direct SN2 displacement, dictated by the sp² hybridization of the carbonyl carbon.

Mechanistic Causality

-

Nucleophilic Attack (Addition): The highly electrophilic carbonyl carbon—activated by the electron-withdrawing inductive effects of both the oxygen and the chloride leaving group—is attacked by the lone pair of a nucleophile (e.g., a primary amine). This disrupts the carbon-oxygen π-bond, pushing electron density onto the oxygen to form a high-energy tetrahedral intermediate .

-

Elimination: The tetrahedral intermediate is thermodynamically unstable. The oxygen lone pair collapses back to reform the C=O π-bond, expelling the chloride ion, which is the weakest base and best leaving group in the system.

-

Deprotonation: The resulting protonated amide/ester is neutralized by an auxiliary base (e.g., N,N-Diisopropylethylamine, DIPEA). A non-nucleophilic, sterically hindered base is explicitly chosen to scavenge the HCl byproduct without competing for the acyl chloride.

Nucleophilic Acyl Substitution (Addition-Elimination) Pathway.

Electrophilic Aromatic Substitution: Friedel-Crafts Acylation

When reacted with electron-rich aromatic systems in the presence of a Lewis acid, 3-(4-chlorophenyl)propanoyl chloride undergoes [1]. This reaction is critical for synthesizing diaryl ketone pharmacophores.

The Acylium Ion Generation

Directly using an acid halide will not result in acylation without a catalyst [2]. The reaction requires a strong Lewis acid, typically Aluminum Chloride (AlCl₃).

-

Coordination: AlCl₃ coordinates with the chlorine atom of the acyl chloride, forming an ionic complex.

-

Cleavage: The weakened C-Cl bond breaks, ejecting an AlCl₄⁻ counter-ion and generating a resonance-stabilized acylium ion ( R−C≡O+↔R−C+=O ).

-

Electrophilic Attack: The acylium ion acts as a potent electrophile, attacked by the π-electrons of the target aromatic ring to form a sigma complex (Wheland intermediate), followed by deprotonation to restore aromaticity [3].

Expert Insight: Unlike Friedel-Crafts alkylation, acylation does not suffer from carbocation rearrangement because the acylium ion is highly stable [4]. Furthermore, the resulting ketone deactivates the aromatic ring, preventing over-acylation (polyacylation).

Intramolecular Friedel-Crafts Acylation: Synthesis of Indanones

The most structurally complex and synthetically valuable reaction of 3-(4-chlorophenyl)propanoyl chloride is its intramolecular Friedel-Crafts cyclization . Because the molecule contains both the acyl chloride and an aromatic ring separated by a two-carbon aliphatic chain, it is perfectly primed to form a fused bicyclic system: 6-chloro-2,3-dihydro-1H-inden-1-one (6-chloro-1-indanone).

Regioselectivity and Causality

The cyclization is governed by strict regiochemical rules:

-

Directing Effects: The chlorine atom on the aromatic ring is an ortho/para director.

-

Steric/Structural Constraints: The aliphatic chain is attached at position 1. The chlorine is at position 4 (para to the chain). Because the para position relative to the chain is occupied, the acylium ion must attack the ortho position (position 2 or 6, which are equivalent).

-

Ring Kinetics: Attack at the ortho position forms a 5-membered ring fused to the benzene core. Five-membered ring formation is kinetically highly favored over highly strained alternatives.

Intramolecular Friedel-Crafts Acylation yielding 6-chloro-1-indanone.

Quantitative Data & Reaction Parameters

To ensure reproducibility, the thermodynamic and kinetic parameters for the distinct acylation modalities are summarized below. Note the stoichiometric requirement for AlCl₃ in Friedel-Crafts reactions: >1 equivalent is mandatory because the product ketone forms a stable, unreactive complex with the Lewis acid, effectively trapping the catalyst [1].

| Reaction Modality | Mechanism | Catalyst / Base | Optimal Solvent | Temp Range | Primary Byproduct |

| N-Acylation (Amide Formation) | Addition-Elimination | DIPEA or TEA (1.5 - 2.0 eq) | DCM or THF | 0°C → RT | Amine Hydrochloride Salt |

| Intermolecular Friedel-Crafts | Electrophilic Aromatic Sub. | AlCl₃ (1.1 - 1.2 eq) | DCM or DCE | 0°C → RT | HCl (gas) |

| Intramolecular Cyclization | Intramolecular EAS | AlCl₃ (1.5 - 2.0 eq) | DCE or CS₂ | 60°C → 80°C | HCl (gas) |

Self-Validating Experimental Protocols

Protocol A: Intermolecular N-Acylation (Amide Coupling)

Objective: Synthesize a secondary amide using a primary amine.

-

Preparation: In an oven-dried flask under N₂, dissolve the primary amine (1.0 eq) and DIPEA (2.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

-

Cooling: Cool the reaction mixture to 0°C using an ice-water bath. Causality: Acyl chlorides are highly reactive; cooling suppresses exothermic degradation and limits side reactions like ketene formation.

-

Addition: Add 3-(4-chlorophenyl)propanoyl chloride (1.1 eq) dropwise over 15 minutes.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via TLC (typically 1-2 hours).

-

Validation & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer with 1M HCl to remove any unreacted amine starting material, followed by brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol B: Intramolecular Friedel-Crafts Cyclization (Indanone Synthesis)

Objective: Synthesize 6-chloro-1-indanone via intramolecular cyclization.

-

Preparation: In an oven-dried, multi-neck flask equipped with a reflux condenser and an HCl gas trap, suspend anhydrous AlCl₃ (1.5 eq) in anhydrous 1,2-Dichloroethane (DCE). Causality: AlCl₃ is highly moisture-sensitive; exposure to ambient humidity generates inactive aluminum hydroxides and HCl.

-

Addition: Slowly add a solution of 3-(4-chlorophenyl)propanoyl chloride (1.0 eq) in DCE dropwise at 0°C. The solution will typically turn yellow/orange, indicating the formation of the acylium ion complex.

-

Cyclization: Heat the reaction mixture to 70°C for 4-6 hours. Monitor the evolution of HCl gas.

-

Validation & Workup (Critical Step): Cool the mixture to 0°C. Carefully quench by pouring the mixture over a slurry of crushed ice and concentrated HCl (10% v/v). Causality: The highly stable product-AlCl₃ complex must be aggressively hydrolyzed by strongly acidic water to liberate the free indanone product.

-

Isolation: Extract with Ethyl Acetate. Wash with 1M NaOH to remove any hydrolyzed carboxylic acid byproduct, dry over MgSO₄, and purify via silica gel chromatography.

References

-

Organic Chemistry Portal. "Friedel-Crafts Acylation." Organic-Chemistry.org. Available at:[Link]

-

Saskoer. "Reaction: Acylation via Friedel-Crafts." Introduction to Organic Chemistry. Available at:[Link]

-

BYJU'S. "Friedel Crafts Acylation And Alkylation Reaction." BYJU'S Chemistry. Available at:[Link]

-

Chemistry Steps. "Friedel-Crafts Acylation." ChemistrySteps.com. Available at: [Link]

Reactivity Profile and Synthetic Applications of p-Chlorohydrocinnamoyl Chloride

Abstract: p-Chlorohydrocinnamoyl chloride (also known as 3-(4-chlorophenyl)propanoyl chloride) is a highly versatile, bifunctional building block utilized extensively in organic synthesis and pharmaceutical development. This whitepaper provides an in-depth technical analysis of its reactivity profile, detailing the mechanistic causality behind its transformations, self-validating experimental protocols, and its critical role in the synthesis of complex active pharmaceutical ingredients (APIs).

I. The Molecular Architecture

p-Chlorohydrocinnamoyl chloride is characterized by two distinct reactive domains: a highly electrophilic acyl chloride group and a para-chloro substituted aromatic ring. The two-carbon (ethylene) tether between these domains is critical; it isolates the carbonyl carbon from the electron-withdrawing inductive effects of the para-chloro group, maintaining high acyl reactivity while geometrically predisposing the molecule for specific intramolecular cyclizations.

Table 1: Physicochemical & Structural Properties

| Parameter | Data / Specification | Structural Implication |

| Chemical Name | 3-(4-Chlorophenyl)propanoyl chloride | Indicates a 3-carbon chain linking the arene and acyl chloride. |

| CAS Number | 52085-96-8 | Unique identifier for procurement and safety tracking. |

| Molecular Formula | C₉H₈Cl₂O | Highlights the presence of both aromatic and acyl halogens[1]. |

| Molecular Weight | 203.06 g/mol | Used for precise stoichiometric calculations[1]. |

| Electrophilicity | High (Acyl Carbon) | Susceptible to rapid nucleophilic attack by amines/alcohols. |

| Directing Effects | Ortho/Para (Alkyl chain) | The tether length restricts intramolecular attack strictly to the ortho position. |

II. Mechanistic Reactivity Pathways

The reactivity of p-chlorohydrocinnamoyl chloride branches into two primary mechanistic pathways depending on the reaction conditions and the presence of Lewis acids versus Lewis bases.

Nucleophilic Acyl Substitution

In the presence of nucleophiles (alcohols, amines) and a non-nucleophilic base, the acyl chloride undergoes rapid substitution. Because the para-chloro group is separated by an ethylene spacer, its inductive pull is negligible at the carbonyl site. Consequently, the reaction kinetics mirror those of unsubstituted hydrocinnamoyl chloride, allowing for high-throughput parallel synthesis of amide and ester libraries.

Electrophilic Aromatic Substitution (Friedel-Crafts)

When treated with a strong Lewis acid (e.g., AlCl₃), the acyl chloride is converted into a highly reactive acylium ion.

-

Regiochemistry & Causality: The intramolecular cyclization is strictly governed by the tether length. To form a thermodynamically stable five-membered ring, the acylium ion must attack the position ortho to the alkyl chain. Because the starting material has a chlorine atom para to the alkyl chain, the ortho attack occurs meta to the chlorine atom. This specific geometric constraint yields exactly one regioisomer: 6-chloro-1-indanone . The mild deactivating nature of the meta-chlorine necessitates the use of a strong Lewis acid rather than milder alternatives.

Fig 1: Divergent reactivity pathways of p-chlorohydrocinnamoyl chloride.

III. Self-Validating Synthetic Protocols

To ensure reproducibility and high yield, experimental workflows must incorporate causality-driven steps and In-Process Controls (IPCs).

Protocol A: Synthesis of 6-Chloro-1-indanone via Intramolecular Cyclization

This protocol leverages the Friedel-Crafts acylation to generate the indanone core, a highly sought-after scaffold in medicinal chemistry[2].

Table 2: Reaction Optimization Parameters

| Lewis Acid | Solvent | Temp | IPC Marker (TLC R_f)* | Expected Yield | Causality / Observation |

|---|---|---|---|---|---|

| AlCl₃ (1.5 eq) | DCM | 0 °C to RT | 0.45 | >85% | Optimal acylium stabilization; clean conversion. |

| FeCl₃ (2.0 eq) | DCE | 80 °C | 0.45 | 60% | Harsher conditions required; higher impurity profile. |

| TiCl₄ (1.5 eq) | DCM | 0 °C to RT | N/A | <30% | Insufficient Lewis acidity for the deactivated ring. |

*Note: R_f based on 8:2 Hexanes:EtOAc.

Step-by-Step Methodology:

-

Lewis Acid Suspension: Suspend anhydrous AlCl₃ (1.5 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Causality: DCM is a non-coordinating solvent that stabilizes the intermediate acylium ion without deactivating the Lewis acid.

-

Acylium Generation: Cool the suspension to 0 °C. Add a solution of p-chlorohydrocinnamoyl chloride (1.0 equiv) in DCM dropwise over 30 minutes. Causality: Dropwise addition at low temperatures prevents thermal degradation and intermolecular oligomerization.

-

Cyclization (Self-Validation Step 1): Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours. IPC Check: Quench a 50 µL aliquot in methanol (converting unreacted SM to the methyl ester) and analyze via TLC/LC-MS. The reaction is complete when the methyl ester mass is absent.

-

Quenching: Carefully pour the reaction mixture into an ice-water bath containing 1M HCl. Causality: Ice controls the highly exothermic decomposition of the aluminum-ketone complex. The HCl prevents the precipitation of insoluble aluminum hydroxide salts, which would otherwise form a stubborn emulsion and trap the product.

-

Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield 6-chloro-1-indanone.

Fig 2: Self-validating workflow for intramolecular Friedel-Crafts cyclization.

Protocol B: High-Throughput Amidation for API Libraries

-

Preparation: Dissolve the target primary or secondary amine (1.0 equiv) in anhydrous THF.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Causality: DIPEA is selected over standard triethylamine due to its increased steric bulk. This prevents the base itself from acting as a competing nucleophile against the highly reactive acyl chloride, ensuring maximum library purity.

-

Coupling: Add p-chlorohydrocinnamoyl chloride (1.1 equiv) at 0 °C. Stir for 1 hour.

-

Validation: Analyze directly via LC-MS. The high electrophilicity of the acyl chloride typically results in >95% conversion within 60 minutes.

IV. Pharmaceutical Translation & Drug Development

The primary value of p-chlorohydrocinnamoyl chloride in drug development lies in its ability to efficiently generate 6-chloro-1-indanone . This specific indanone core is a privileged scaffold in medicinal chemistry.

-

Psychoactive and Dopaminergic Agents: 6-Chloro-1-indanone serves as a critical synthetic intermediate in the production of various psychoactive drugs and dopaminergic agents, including selective dopamine agonists and antagonists[3]. The chlorine atom at the 6-position provides essential lipophilicity and halogen-bonding capabilities that enhance binding affinity within the hydrophobic pockets of monoamine receptors.

-

Kinase Inhibitors (e.g., ALK Inhibitors): The 6-chloro-1-indanone scaffold has been utilized as a direct precursor in the synthesis of complex pharmaceutical agents. For instance, in the synthesis of the highly potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor CEP-28122 , 6-chloro-1-indanone undergoes a two-carbon ring expansion (homologation) via ethylene insertion to form a critical benzocycloheptanone intermediate in a single, high-yielding step[4]. This drastically shortens the synthetic route compared to traditional multi-step electrophilic aromatic substitutions.

References

- Source: sigmaaldrich.

- Source: evitachem.

- Source: benchchem.

- Source: guidechem.

- Source: acs.

Sources

Thermal Stability and Degradation Pathways of 3-(4-Chlorophenyl)propanoyl Chloride

An In-Depth Technical Guide for Chemical Researchers and Drug Development Professionals

Executive Summary

In pharmaceutical synthesis and advanced materials development, acyl chlorides are indispensable electrophilic building blocks. However, their high reactivity is a double-edged sword. As a Senior Application Scientist, I frequently observe process failures—ranging from unexplained yield drops to the formation of intractable black tars—stemming from a fundamental misunderstanding of acyl chloride thermal lability.

This whitepaper provides an authoritative, mechanistic analysis of the thermal stability and degradation pathways of 3-(4-chlorophenyl)propanoyl chloride (CAS: 52085-96-8) . By dissecting the causality behind its decomposition and establishing self-validating analytical protocols, this guide empowers researchers to optimize purification workflows and prevent catastrophic thermal degradation during scale-up.

Chemical Profile and Reactivity Dynamics

3-(4-chlorophenyl)propanoyl chloride ( C9H8Cl2O ) features a highly electrophilic carbonyl carbon sensitized by the electron-withdrawing nature of the para-chloro-substituted phenyl ring. Crucially, the presence of α -hydrogens on the propanoyl chain dictates its primary thermal vulnerability.

As established in foundational industrial guidelines, acyl chlorides are thermally labile; for many derivatives, insidious degradation can initiate at temperatures as low as 70°C . If subjected to excessive thermal stress (e.g., during atmospheric distillation), the molecule will bypass its boiling point and instead undergo irreversible decomposition.

Mechanistic Pathways of Thermal Degradation

Understanding why a molecule degrades dictates how we handle it. The thermal decomposition of 3-(4-chlorophenyl)propanoyl chloride diverges into three distinct pathways depending on the environmental conditions and thermal energy applied.

Pathway A: Dehydrochlorination (Ketene Formation)

The most prominent purely thermal degradation route is the elimination of hydrogen chloride (HCl). Because the α -protons are slightly acidic, elevated temperatures drive an elimination reaction that yields a highly reactive 4-chlorophenyl-substituted ketene . Kinetic studies on simpler acyl chlorides demonstrate that this ketene-forming equilibrium ( R−COCl⇌R′=C=O+HCl ) becomes highly active under thermal stress .

-

The Consequence: Ketenes are notoriously unstable. Once formed, they rapidly undergo spontaneous[2+2] cycloadditions to form dimers, or polymerize entirely, resulting in the dark, insoluble char often found at the bottom of overheated distillation flasks.

Pathway B: Decarbonylation

At significantly higher temperatures (>250°C), or in the presence of adventitious transition metals (which can leach from reactor walls), the molecule can undergo decarbonylation—the loss of carbon monoxide (CO). This process involves the homolytic or heterolytic cleavage of the C(acyl)–Cl bond, or oxidative addition/reductive elimination if metal-catalyzed, yielding 1-chloro-2-(4-chlorophenyl)ethane .

Pathway C: Hydrolytic Degradation (Moisture-Driven)

While not strictly a thermal breakdown, heat exponentially accelerates the reaction between the acyl chloride and trace ambient moisture. This nucleophilic addition-elimination reaction yields 3-(4-chlorophenyl)propanoic acid and HCl gas.

Mechanistic degradation pathways of 3-(4-chlorophenyl)propanoyl chloride under thermal stress.

Quantitative Data Presentation

To effectively monitor these degradation pathways, specific temperature thresholds and spectroscopic markers must be tracked. The table below summarizes the quantitative parameters required to identify the dominant degradation route in real-time.

Table 1: Thermal Degradation Profile Summary

| Degradation Pathway | Temp. Threshold | Evolved Gas | Primary Byproduct | Analytical Marker (FTIR) |

| Hydrolysis | > 25°C (Ambient) | HCl | 3-(4-chlorophenyl)propanoic acid | Broad O-H stretch (~3000 cm⁻¹) |

| Dehydrochlorination | > 120°C | HCl | Substituted Ketene / Polymers | Asymmetric C=C=O stretch (~2100 cm⁻¹) |

| Decarbonylation | > 250°C | CO | 1-chloro-2-(4-chlorophenyl)ethane | Sharp C≡O stretch (~2143 cm⁻¹) |

Experimental Methodologies: Self-Validating Protocols

Trustworthiness in analytical chemistry stems from self-validating systems. A standalone Thermogravimetric Analysis (TGA) provides mass loss data but lacks chemical specificity. By coupling TGA with in-situ Fourier Transform Infrared Spectroscopy (FTIR) of the evolved gases, we establish a causal link: the mass loss event must perfectly correlate with the spectroscopic appearance of the predicted leaving group.

Protocol 1: TGA-FTIR Evolved Gas Analysis

Causality Rationale: We utilize a rigorously anhydrous nitrogen purge. Why? Because distinguishing between purely thermal dehydrochlorination and moisture-driven hydrolysis is impossible if ambient humidity is allowed to interact with the sample.

Step-by-Step Workflow:

-

Sample Preparation: Inside an argon-filled glovebox (<1 ppm H2O ), load 5–10 mg of 3-(4-chlorophenyl)propanoyl chloride into a pre-tared alumina TGA crucible. Seal in a transfer vessel.

-

Instrument Baseline: Purge the TGA-FTIR transfer line (heated to 200°C to prevent gas condensation) with ultra-high purity N2 for 30 minutes.

-

Thermal Ramp: Execute a dynamic heating ramp from 25°C to 400°C at a rate of 10°C/min.

-

Spectroscopic Capture: Continuously acquire FTIR spectra of the evolved gases (resolution 4 cm⁻¹, 16 scans/spectrum).

-

Cross-Validation: Overlay the derivative thermogravimetry (DTG) curve with the Gram-Schmidt reconstruction of the FTIR data. A mass loss step around 120–150°C accompanied by an FTIR signal at ~2890 cm⁻¹ (HCl) and ~2100 cm⁻¹ (Ketene) definitively validates Pathway A.

Self-validating TGA-FTIR workflow for analyzing acyl chloride thermal degradation profiles.

Protocol 2: High-Vacuum Low-Temperature Distillation

Causality Rationale: Because thermal degradation initiates at temperatures far below the atmospheric boiling point of this compound, standard distillation will destroy the product. High vacuum is applied to artificially depress the boiling point below the 70°C degradation threshold.

Step-by-Step Workflow:

-

Equip a short-path distillation apparatus with a high-efficiency vacuum pump and a liquid nitrogen cold trap to protect the pump from volatile HCl.

-

Evacuate the system to < 0.1 Torr before applying any heat.

-

Slowly heat the oil bath, ensuring the bath temperature never exceeds the vapor temperature by more than 15°C.

-

Collect the purified 3-(4-chlorophenyl)propanoyl chloride in a receiver flask chilled in an ice bath to prevent secondary thermal degradation post-condensation.

Conclusion

The thermal stability of 3-(4-chlorophenyl)propanoyl chloride is fundamentally limited by its propensity to undergo dehydrochlorination into a reactive ketene. By understanding the causal relationship between heat, molecular structure, and degradation pathways, drug development professionals can implement low-temperature, high-vacuum purification strategies that preserve chemical integrity and maximize synthetic yields.

References

toxicity, MSDS, and safety profile of 3-(4-chlorophenyl)propanoyl chloride

The Electrophilic Hazard: A Technical Whitepaper on the Toxicity, Safety Profile, and Handling of 3-(4-chlorophenyl)propanoyl chloride

Executive Summary

In the realm of early-stage drug discovery and active pharmaceutical ingredient (API) process development, acylating agents are indispensable for constructing complex molecular architectures. Among these, 3-(4-chlorophenyl)propanoyl chloride (CAS: 52085-96-8) serves as a critical building block for installing the 3-(4-chlorophenyl)propanoyl moiety into target compounds (1[1]). However, the very electrophilicity that makes this acid chloride synthetically valuable also renders it highly hazardous. This whitepaper systematically deconstructs the physicochemical properties, toxicological mechanisms, and field-proven safety protocols required to handle this reagent, ensuring that scientific integrity and personnel safety are maintained in tandem.

Physicochemical Identity & Structural Reactivity

To understand the safety profile of 3-(4-chlorophenyl)propanoyl chloride, one must first analyze its structural reactivity. As an acyl chloride, the carbonyl carbon is highly electron-deficient, flanked by an electronegative oxygen and a chloride leaving group. This creates a potent electrophilic center that is highly susceptible to nucleophilic attack.

While this reactivity is harnessed in the lab to form amides and esters, it is completely indiscriminate. In the presence of protic solvents or ambient humidity, the compound rapidly degrades. This intrinsic instability forms the baseline of its Material Safety Data Sheet (MSDS) profile (2[2]).

Table 1: Physicochemical Identification

| Property | Value / Description |

| Chemical Name | 3-(4-chlorophenyl)propanoyl chloride |

| CAS Registry Number | 52085-96-8 |

| Molecular Formula | C9H8Cl2O |

| Molecular Weight | 203.06 g/mol |

| Structural Class | Halogenated Acyl Chloride / Electrophile |

| Solubility | Reacts violently with water; soluble in aprotic solvents (e.g., DCM, Toluene, THF) |

Mechanistic Toxicology: The Causality of Corrosivity

Experience dictates that simply labeling a chemical as "toxic" is insufficient for proper risk management; scientists must understand the causality of the hazard. The toxicity of 3-(4-chlorophenyl)propanoyl chloride is driven by two parallel mechanistic pathways upon contact with biological tissue:

-

Exothermic Hydrolysis (The Indirect Pathway): When exposed to tissue moisture (e.g., the mucous membranes of the respiratory tract, cornea, or sweat on the skin), the acid chloride undergoes rapid, exothermic hydrolysis. This reaction yields 3-(4-chlorophenyl)propanoic acid and anhydrous hydrogen chloride (HCl) gas. The localized generation of HCl rapidly dissolves in tissue water to form concentrated hydrochloric acid, driving immediate coagulative necrosis and severe chemical burns (3[3]).

-

Direct Acylation (The Direct Pathway): The unhydrolyzed acid chloride acts as a direct alkylating/acylating agent, aggressively reacting with nucleophilic residues (such as the primary amines of lysine or the thiols of cysteine) on structural tissue proteins and enzymes, causing irreversible cellular denaturation.

Mechanistic pathway of 3-(4-chlorophenyl)propanoyl chloride toxicity via hydrolysis and acylation.

Material Safety Data Sheet (MSDS) Synthesis

Based on its structural analogs and class-specific reactivity, the Global Harmonized System (GHS) classification for this compound dictates stringent handling requirements.

Table 2: GHS Hazard Classification & Precautionary Statements

| GHS Code | Hazard / Precautionary Statement | Operational Implication |

| H314 | Causes severe skin burns and eye damage. | Mandates the use of heavy-duty nitrile/neoprene gloves, chemical safety goggles, and a face shield. |

| H335 | May cause respiratory irritation. | Must be handled exclusively within a certified, high-velocity fume hood. |

| EUH014 | Reacts violently with water. | Glassware must be oven-dried. Ambient humidity should be minimized. |

| P260 | Do not breathe dust/fume/gas/mist/vapors. | Inhalation of evolved HCl gas can cause pulmonary edema. |

| P305+P351 | IF IN EYES: Rinse cautiously with water. | Emergency eyewash stations must be tested and within 10 seconds of the workspace. |

Self-Validating Experimental Protocol: Safe Quenching

The most dangerous operation involving 3-(4-chlorophenyl)propanoyl chloride is not the forward synthetic reaction, but the post-reaction workup and the disposal of residual reagent. Adding water directly to the neat acid chloride to "clean" a flask will cause a violent, uncontrolled exothermic eruption of corrosive gas (4[4]).

To ensure safety, we employ a self-validating quenching system . This protocol uses temperature and effervescence as visual/thermal feedback loops to confirm that the neutralization is proceeding safely (5[5]).

Step-by-Step Neutralization Methodology

-

Preparation of the Quench Bath: In a heavy-walled borosilicate glass beaker (oversized by at least 3x the total expected volume), prepare a biphasic mixture of crushed ice and saturated aqueous sodium bicarbonate ( NaHCO3 ). Causality: The ice acts as a critical heat sink for the exothermic hydrolysis, while the mildly basic bicarbonate immediately neutralizes the evolving HCl without being dangerously caustic itself.

-

Reagent Dilution: Dilute the residual 3-(4-chlorophenyl)propanoyl chloride in a chemically inert, water-immiscible solvent (e.g., dichloromethane or toluene). Causality: Dilution drastically reduces the concentration of the reactive species, slowing the kinetic rate of hydrolysis upon contact with the aqueous phase.

-

Dropwise Addition: Using a pressure-equalizing addition funnel under a high-velocity fume hood, add the diluted acid chloride solution dropwise to the vigorously stirred quench bath.

-

System Validation (Monitoring): Monitor the internal temperature. It must remain below 10°C. Observe the effervescence ( CO2 evolution from the neutralized HCl). Self-Validation: If effervescence becomes too vigorous or the temperature spikes, the system is validating that the addition rate is too fast. Pause the addition immediately until the system equilibrates.

-

Phase Separation & Disposal: Once the addition is complete and all effervescence ceases, transfer the biphasic mixture to a separatory funnel. The aqueous layer (now containing the benign sodium salt of 3-(4-chlorophenyl)propanoic acid and NaCl) can be safely separated and disposed of according to institutional hazardous waste guidelines.

Step-by-step workflow for the safe neutralization and quenching of reactive acid chlorides.

References

-

EvitaChem. "Building Blocks P9386 - 3-(4-Chlorophenyl)propanoyl chloride." Available at: 1

-

BLD Pharm. "3-(4-Chlorophenyl)propanoyl chloride | CAS 52085-96-8." Available at:2

-

BLD Pharm. "2-(4-Chlorophenyl)acetyl chloride | Hazard Statements (H314 Cross-Reference)." Available at:3

-

University of Illinois Division of Research Safety. "Scale-up Reactions & Prudent Practices." Available at: 4

-

Organic Syntheses. "Working with Hazardous Chemicals: Acid Chlorides." Available at:5

Sources

how to synthesize 3-(4-chlorophenyl)propanoyl chloride from 3-(4-chlorophenyl)propanoic acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Scope: Mechanistic evaluation, comparative synthesis protocols, and analytical validation for the conversion of 3-(4-chlorophenyl)propanoic acid to its corresponding acyl chloride.

Executive Summary & Strategic Context

The compound 3-(4-chlorophenyl)propanoyl chloride (CAS: 52085-96-8) is a critical electrophilic building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs) and advanced functional materials. As an acylating agent, it facilitates the rapid formation of amides, esters, and ketones via nucleophilic acyl substitution.

The transformation of 3-(4-chlorophenyl)propanoic acid to its acyl chloride derivative requires careful selection of chlorinating reagents to optimize yield, minimize side reactions, and streamline downstream purification. This application note details two field-proven methodologies—utilizing Thionyl Chloride ( SOCl2 ) and Oxalyl Chloride ( (COCl)2 )—explaining the mechanistic causality behind each protocol to ensure reproducible, high-fidelity synthesis in professional laboratory environments.

Mechanistic Pathways & Reagent Selection

The conversion of a carboxylic acid to an acyl chloride relies on transforming the stable hydroxyl (-OH) group into a highly reactive, electrophilic leaving group. The choice of reagent dictates the reaction kinetics and the nature of the byproducts.

Pathway A: Thionyl Chloride ( SOCl2 )

Thionyl chloride is a classical reagent that reacts with the carboxylic acid to form a chlorosulfite intermediate[1]. The chloride ion subsequently attacks the carbonyl carbon in a standard addition-elimination mechanism, collapsing the intermediate to yield the acyl chloride[1].

-

Causality for Selection: The primary advantage of SOCl2 is that its byproducts—sulfur dioxide ( SO2 ) and hydrogen chloride ( HCl )—are entirely gaseous under standard conditions[2]. This drives the equilibrium forward and allows for purification by simple concentration under reduced pressure, avoiding aqueous workups that would hydrolyze the moisture-sensitive product[2].

Pathway B: Oxalyl Chloride ( (COCl)2 ) with DMF Catalyst

Oxalyl chloride is a milder, highly selective reagent that requires catalytic N,N -dimethylformamide (DMF)[3]. The reaction between DMF and oxalyl chloride rapidly generates the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion)[3]. The carboxylic acid attacks this intermediate, forming a mixed imino-anhydride that collapses to form the acyl chloride, regenerating the DMF catalyst[3].

-

Causality for Selection: This route is preferred for sensitive substrates where the harsh refluxing conditions of SOCl2 might induce degradation. The byproducts are carbon monoxide ( CO ), carbon dioxide ( CO2 ), and HCl [3].

Fig 1. Mechanistic pathways for synthesizing 3-(4-chlorophenyl)propanoyl chloride.

Quantitative Data & Reagent Comparison

To assist in protocol selection, the following table summarizes the operational parameters for both synthetic routes.

| Parameter | Route A: Thionyl Chloride ( SOCl2 ) | Route B: Oxalyl Chloride ( (COCl)2 ) |

| Equivalents Required | 1.5 - 3.0 eq (often used as solvent) | 1.1 - 1.5 eq |

| Catalyst | None required | DMF (0.05 - 0.1 eq) |

| Typical Solvents | Neat, Dichloromethane (DCM), Toluene | Dichloromethane (DCM), THF |

| Temperature Profile | 40°C to 80°C (Reflux) | 0°C to 25°C (Room Temperature) |

| Gaseous Byproducts | SO2 , HCl | CO , CO2 , HCl |

| Purification Strategy | Vacuum distillation of excess reagent | Concentration under reduced pressure |

| Cost & Scalability | Highly economical, excellent for scale-up | More expensive, preferred for lab-scale |

Step-by-Step Experimental Protocols

Safety Note: Both protocols generate hazardous, corrosive gases. All operations must be conducted in a properly functioning fume hood using anhydrous conditions and appropriate PPE. Ensure the system is vented through a basic scrubber (e.g., 1M NaOH) to neutralize acidic off-gases.

Protocol A: Thionyl Chloride Method (Scale-up Optimized)

This method leverages the volatility of SOCl2 (b.p. 79°C) to drive the reaction and simplify purification[2].

-

Preparation: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (vented to a gas scrubber), add 3-(4-chlorophenyl)propanoic acid (10.0 g, 54.2 mmol).

-

Reagent Addition: Suspend the acid in anhydrous toluene (50 mL). Slowly add thionyl chloride (11.8 mL, 162.6 mmol, 3.0 eq) via syringe at room temperature. Causality: Toluene acts as a high-boiling chaser solvent to assist in the azeotropic removal of excess SOCl2 later.

-

Reaction: Heat the reaction mixture to 80°C (reflux) using an oil bath. Stir for 2-4 hours. The suspension will gradually become a homogeneous, clear yellow solution as the acid is consumed and converted to the soluble acyl chloride.

-

Monitoring: Monitor the cessation of gas evolution ( SO2 and HCl ).

-

Isolation: Cool the mixture to room temperature. Transfer to a rotary evaporator. Concentrate under reduced pressure (water bath at 40°C) to remove toluene and excess thionyl chloride.

-

Purification (Optional): To ensure complete removal of SOCl2 , co-evaporate the resulting oil with an additional 20 mL of anhydrous toluene twice. The resulting crude 3-(4-chlorophenyl)propanoyl chloride can typically be used directly in the next step without further purification.

Protocol B: Oxalyl Chloride Method (Mild Conditions)

This method utilizes the highly reactive Vilsmeier-Haack intermediate, allowing the reaction to proceed at room temperature[3].

-

Preparation: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a venting needle (to a scrubber), dissolve 3-(4-chlorophenyl)propanoic acid (10.0 g, 54.2 mmol) in anhydrous Dichloromethane (DCM) (100 mL).

-

Catalyst Addition: Add anhydrous DMF (0.21 mL, 2.7 mmol, 0.05 eq). Causality: DMF is strictly catalytic; excess DMF can lead to unwanted side reactions or difficult removal.

-

Reagent Addition: Cool the flask to 0°C using an ice bath. Add oxalyl chloride (5.6 mL, 65.0 mmol, 1.2 eq) dropwise over 15 minutes. Causality: Dropwise addition controls the exothermic generation of gases ( CO , CO2 , HCl ).

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours, or until gas evolution completely ceases.

-

Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess oxalyl chloride. The resulting product is obtained as a viscous oil or low-melting solid.

Analytical Validation System

Acyl chlorides are highly sensitive to ambient moisture, rapidly hydrolyzing back to the parent carboxylic acid. Therefore, direct analysis via standard Reverse-Phase HPLC or standard silica TLC is generally ineffective. To create a self-validating system , the protocol must include a derivatization step.

Derivatization Protocol for LC-MS/NMR Analysis:

-

Withdraw a 50 µL aliquot of the crude acyl chloride product.

-

Quench the aliquot into a vial containing 1 mL of anhydrous methanol and 10 µL of triethylamine (TEA).

-

Stir for 5 minutes. Causality: The acyl chloride quantitatively reacts with methanol to form methyl 3-(4-chlorophenyl)propanoate.

-

Analyze the resulting methyl ester via LC-MS or 1H NMR.

-

Validation Criteria: Successful conversion is indicated by the complete disappearance of the parent carboxylic acid mass/signals and the appearance of the methyl ester (e.g., a sharp singlet integrating to 3H around δ 3.6-3.7 ppm in 1H NMR).

-

References

-

Wikipedia Contributors. "Acyl chloride." Wikipedia, The Free Encyclopedia. Available at:[Link]

-

Ashenhurst, James. "Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides." Master Organic Chemistry. Available at:[Link]

Sources

Application Note: 3-(4-Chlorophenyl)propanoyl Chloride as a Strategic Precursor in API and Drug Synthesis

Executive Summary

3-(4-Chlorophenyl)propanoyl chloride (CAS: 52085-96-8) is a highly reactive, bifunctional acyl chloride that serves as a pivotal building block in modern pharmaceutical synthesis. Its dual reactivity—featuring a highly electrophilic carbonyl carbon and a deactivated, yet cyclization-susceptible aromatic ring—makes it an indispensable precursor. This application note details its mechanistic pathways, focusing on its role in synthesizing 6-chloro-1-indanone (a core pharmacophore for psychoactive and dopaminergic agents) [1] and its utility in generating linear amide/ester libraries for drug discovery.

Chemical Profiling & Reactivity Dynamics

Structural Causality and Regioselectivity

The utility of 3-(4-chlorophenyl)propanoyl chloride stems from its precise geometric and electronic properties. When subjected to Lewis acid catalysis, the acyl chloride generates a highly reactive acylium ion.

The intramolecular Friedel-Crafts acylation of this intermediate is governed by strict regioselectivity:

-

Ring Size Thermodynamics: The acylium ion is tethered to the aromatic ring via a two-carbon aliphatic chain. Electrophilic attack on the aromatic ring exclusively forms a thermodynamically favored 5-membered ring (indanone). Forming a 4-membered ring is geometrically prohibitive due to extreme Baeyer strain.

-

Directing Effects: The para-chloro substitution on the precursor's phenyl ring locks the cyclization pathway. The aliphatic chain acts as an ortho/para-directing group, while the chlorine atom is ortho/para-directing but deactivating. The cyclization exclusively attacks the position ortho to the aliphatic chain (which is meta to the chlorine), yielding 6-chloro-1-indanone rather than other regioisomers [1].

Physiochemical Properties

Table 1: Physiochemical Profile of Precursor and Key Intermediate

| Property | Precursor: 3-(4-Chlorophenyl)propanoyl chloride | Product: 6-Chloro-1-indanone |

| CAS Number | 52085-96-8 | 14548-38-0 |

| Molecular Formula | C9H8Cl2O | C9H7ClO |

| Molecular Weight | 203.06 g/mol | 166.60 g/mol |

| Physical State | Liquid (typically) | White to off-white solid |

| Primary Use | Intermediate / Acylating Agent | API Pharmacophore Core |

Strategic Application 1: Synthesis of 6-Chloro-1-indanone

6-Chloro-1-indanone is a critical intermediate in the pharmaceutical industry, utilized in the production of psychoactive drugs, dopaminergic agents, and acetylcholinesterase (AChE) inhibitors [1]. Furthermore, recent advancements in transition-metal catalysis have utilized 6-chloro-1-indanone in two-carbon ring expansion reactions (via ethylene insertion) to synthesize complex benzocycloheptenones, which are valuable scaffolds for anti-obesity agents and kinase inhibitors [3].

Mechanistic Workflow

Fig 1: Divergent synthetic pathways of 3-(4-chlorophenyl)propanoyl chloride.

Protocol: Intramolecular Friedel-Crafts Acylation

While direct cyclization of the corresponding propanoic acid is possible using superacids (e.g., Trifluoromethanesulfonic acid, TfOH) [2], utilizing the pre-activated acyl chloride allows for milder Lewis acid catalysis, reducing the risk of polymeric side reactions and improving scalability.

Self-Validating System (IPC): This protocol incorporates Gas Chromatography-Mass Spectrometry (GC-MS) and Thin-Layer Chromatography (TLC) checkpoints to ensure complete consumption of the highly reactive acyl chloride before aqueous quenching, preventing the formation of the hydrolyzed acid byproduct.

Step-by-Step Methodology:

-

Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 3-(4-chlorophenyl)propanoyl chloride (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

-

Activation: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Catalysis: Slowly add anhydrous Aluminum Chloride (AlCl3, 1.2 equiv) in small portions over 15 minutes. Causality: Gradual addition prevents rapid exothermic spikes that could lead to intermolecular condensation or degradation.

-

Cyclization: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

-

IPC Check: Extract a 50 µL aliquot, quench in methanol, and analyze via TLC (Hexane:EtOAc 8:2) and GC-MS. The reaction is complete when the precursor peak vanishes and a distinct peak at m/z 166 (product) dominates.

-

Quenching: Carefully pour the reaction mixture over crushed ice containing 1 M HCl (to break up aluminum emulsions).

-

Extraction & Purification: Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with saturated NaHCO3, then brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield 6-chloro-1-indanone as an off-white solid.

Table 2: Reaction Condition Optimization for Cyclization

| Catalyst System | Solvent | Temp Profile | Yield (%) | IPC Observation |

| AlCl3 (1.2 eq) | DCM | 0 °C → RT | 85-90% | Clean conversion; minimal byproducts. |

| TfOH (3.0 eq)* | DCM | 0 °C → 80 °C | 75-80% | Requires sealed Q-tube; homogeneous [2]. |

| PPA (Excess) | Neat | 90 °C | 60-65% | Viscous workup; moderate yield. |

*Note: TfOH is typically used when starting directly from the carboxylic acid rather than the acyl chloride.

Strategic Application 2: Synthesis of Linear Amides/Esters

Beyond cyclization, 3-(4-chlorophenyl)propanoyl chloride is an excellent electrophile for synthesizing linear amides and esters, which are frequently evaluated as enzyme inhibitors (e.g., LTA4 hydrolase inhibitors) and anti-inflammatory agents.

Protocol: General Amidation Workflow

Fig 2: Step-by-step workflow for the synthesis of linear amide derivatives.

Step-by-Step Methodology:

-

Assembly: Dissolve the target primary or secondary amine (1.0 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) in anhydrous DCM. Cool to 0 °C. Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the nucleophilic amine.

-

Addition: Dissolve 3-(4-chlorophenyl)propanoyl chloride (1.1 equiv) in a minimal volume of DCM and add it dropwise to the amine solution over 20 minutes.

-

Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. Monitor via HPLC.

-

Workup: Once complete, quench the reaction with saturated aqueous NH4Cl. Separate the organic layer, wash sequentially with 1 M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

References

- GuideChem. "6-CHLORO-1-INDANONE 96 14548-38-0 wiki".

- ChemicalBook. "6-Chloro-1-indanone CAS#: 14548-38-0".

- Journal of the American Chemical Society. "Two-Carbon Ring Expansion of 1-Indanones via Insertion of Ethylene into Carbon–Carbon Bonds".

best solvents for reactions involving 3-(4-chlorophenyl)propanoyl chloride

An Application Guide to Solvent Selection for Reactions Involving 3-(4-Chlorophenyl)propanoyl Chloride

Abstract: This technical guide provides a comprehensive analysis of solvent selection for chemical reactions utilizing 3-(4-chlorophenyl)propanoyl chloride. As a highly reactive acyl chloride, the choice of solvent is paramount to ensuring reaction success, maximizing yield, and maintaining product purity. This document details the underlying chemical principles governing solvent choice and provides specific, field-tested protocols for common transformations such as Friedel-Crafts acylation, esterification, and amidation. It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction: The Critical Role of the Solvent

3-(4-Chlorophenyl)propanoyl chloride is a bifunctional organic molecule featuring a reactive acyl chloride group and a chlorinated aromatic ring.[1][2] Its structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The acyl chloride functional group is characterized by a highly electrophilic carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles.[3][4]

However, this high reactivity also presents challenges. The compound reacts vigorously with water and other protic species, leading to hydrolysis back to the less reactive carboxylic acid.[5][6] Therefore, the reaction environment, dictated primarily by the solvent, must be carefully controlled. An ideal solvent must not only solubilize the reactants but also remain inert to the harsh conditions and reactive intermediates generated during the reaction. The solvent's polarity, boiling point, and ability to coordinate with reagents can profoundly influence reaction pathways, rates, and the ultimate chemical outcome.[7][8] This guide explains the causality behind solvent choices for specific reaction classes involving this important synthetic building block.

Core Principles of Solvent Selection for Acyl Chlorides

The selection of an appropriate solvent for any reaction with 3-(4-chlorophenyl)propanoyl chloride is governed by a set of fundamental principles rooted in its reactivity.

-

Anhydrous and Aprotic Conditions: Due to the high propensity for hydrolysis, all solvents and glassware must be rigorously dried before use. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[5] Protic solvents like water, alcohols, or primary/secondary amines are generally unsuitable unless they are intended as a reactant.

-

Inertness to Reagents: The solvent must not react with the acyl chloride, the nucleophile (unless it is the solvent itself), or any catalysts (e.g., Lewis acids, bases).

-

Solubility: The solvent must effectively dissolve 3-(4-chlorophenyl)propanoyl chloride, the co-reactants, and any catalysts to ensure a homogeneous reaction mixture and facilitate efficient molecular interactions.

-

Appropriate Boiling Point: The solvent's boiling point should be compatible with the desired reaction temperature, allowing for effective thermal control. A relatively low boiling point simplifies post-reaction workup and product isolation via evaporation.[7]

-

Polarity: The polarity of the solvent, often indicated by its dielectric constant, can influence the reaction mechanism. For instance, highly polar solvents might favor SN1-type mechanisms, while less polar solvents may favor concerted SN2 pathways.[3][8]

Application Note: Friedel-Crafts Acylation

Friedel-Crafts acylation is a cornerstone of C-C bond formation, enabling the synthesis of aryl ketones. The reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl group, catalyzed by a strong Lewis acid.[9] The highly reactive electrophile, an acylium ion, is generated in situ from 3-(4-chlorophenyl)propanoyl chloride and the Lewis acid catalyst.[10]

Rationale for Solvent Selection

The primary constraints on solvent choice are the need to dissolve the reactants and the absolute requirement of being inert to the highly reactive Lewis acid catalyst (e.g., AlCl₃, FeCl₃).

-

Recommended Solvents: Halogenated hydrocarbons are the solvents of choice.

-

Dichloromethane (CH₂Cl₂): The most common solvent for lab-scale Friedel-Crafts acylations. It is an excellent solvent for the acyl chloride and the Lewis acid-acyl chloride complex, is inert under the reaction conditions, and has a low boiling point (39.6 °C), which facilitates easy removal.[11]

-

1,2-Dichloroethane (DCE): A suitable alternative with a higher boiling point (83.5 °C), useful for reactions requiring elevated temperatures.

-

Carbon Disulfide (CS₂): Historically used, but less common now due to its high flammability and toxicity.

-

-

Solvents to Avoid: Protic solvents, as well as solvents that can act as Lewis bases (e.g., ethers, ketones, amides), will complex with and deactivate the Lewis acid catalyst, quenching the reaction.

Visualization: Friedel-Crafts Acylation Workflow

Caption: Workflow for a typical Friedel-Crafts acylation reaction.

Protocol: Synthesis of 1-(4-methoxyphenyl)-3-(4-chlorophenyl)propan-1-one

This protocol details the acylation of anisole using 3-(4-chlorophenyl)propanoyl chloride.

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

3-(4-chlorophenyl)propanoyl chloride

-

Anisole

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Ice-cold deionized water

-

5% aq. NaOH solution

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous AlCl₃ (1.1 equivalents).

-

Add anhydrous CH₂Cl₂ (30 mL) and cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add 3-(4-chlorophenyl)propanoyl chloride (1.0 equivalent) to the suspension with vigorous stirring.

-

In a separate flask, prepare a solution of anisole (1.0 equivalent) in anhydrous CH₂Cl₂ (15 mL).

-

Add the anisole solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.[11]

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring it into a beaker containing 50 mL of an ice-water mixture. Caution: This is an exothermic process.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with CH₂Cl₂ (2 x 25 mL).

-

Combine the organic layers and wash sequentially with 5% aq. NaOH (25 mL) and brine (25 mL).[11]

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

Application Note: Esterification and Amidation

Esterification and amidation reactions proceed via a nucleophilic acyl substitution mechanism, where an alcohol or amine, respectively, attacks the electrophilic carbonyl carbon of the acyl chloride.[3][4] These reactions generate one equivalent of hydrochloric acid (HCl), which must be neutralized to prevent unwanted side reactions or protonation of the nucleophile.

Rationale for Solvent Selection

The key is to use an aprotic solvent that is inert to the reactants and the base used as an acid scavenger.

-

Recommended Solvents:

-

Dichloromethane (CH₂Cl₂), Diethyl Ether (Et₂O), Tetrahydrofuran (THF): These are excellent general-purpose aprotic solvents for these transformations.[5][12] They effectively dissolve the reactants and are compatible with common non-nucleophilic bases like triethylamine (TEA) or pyridine.[5]

-

Dioxane: Has proven to be a particularly effective solvent for certain amidation reactions, in some cases influencing selectivity between amide and imide formation.[13][14]

-

N-Methyl-2-pyrrolidone (NMP): This amide-containing solvent can be uniquely effective in amidation reactions using ammonium salts (e.g., NH₄Cl), where it can serve as both the solvent and the acid scavenger, driving the reaction without an additional base.[15]

-

-

Role of the Base: A non-nucleophilic base, such as triethylamine or pyridine, is crucial. It neutralizes the HCl byproduct, preventing it from protonating the amine/alcohol nucleophile (rendering it unreactive) and preventing potential acid-catalyzed side reactions.[5]

Visualization: Solvent Selection Logic

Sources

- 1. 52085-96-8|3-(4-Chlorophenyl)propanoyl chloride|BLD Pharm [bldpharm.com]

- 2. 3-(4-Chlorophenyl)propionic acid [webbook.nist.gov]

- 3. Acyl chloride - Wikipedia [en.wikipedia.org]

- 4. bloomtechz.com [bloomtechz.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CAS 15893-42-2: 3-(4-METHOXYPHENYL)PROPIONYL CHLORIDE [cymitquimica.com]

- 7. cactus.utahtech.edu [cactus.utahtech.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

- 10. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. researchgate.net [researchgate.net]

- 13. Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Amidation of Acid Chlorides to Primary Amides with Ammonium Salts [ccspublishing.org.cn]

esterification techniques using 3-(4-chlorophenyl)propionyl chloride

An In-Depth Guide to Esterification Techniques Using 3-(4-Chlorophenyl)propionyl Chloride

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 3-(4-Chlorophenyl)propanoate Esters

3-(4-Chlorophenyl)propionyl chloride is a highly reactive acyl chloride that serves as a critical building block in modern organic synthesis. Its derivatives, particularly the corresponding esters, are prevalent motifs in medicinal chemistry and materials science. For instance, specific methyl esters of related structures have been investigated for their potential as anticancer agents and histone deacetylase (HDAC) inhibitors[1][2]. The efficient and controlled synthesis of these esters is therefore a paramount objective for researchers in drug development and related fields.

Acyl chlorides are among the most reactive carboxylic acid derivatives, making them excellent reagents for the acylation of alcohols and phenols.[3] The reaction is a nucleophilic acyl substitution that is typically fast and irreversible, in contrast to the equilibrium-limited Fischer esterification.[4][5] This high reactivity, however, necessitates carefully designed protocols to ensure high yields and purity while managing the evolution of corrosive hydrogen chloride (HCl) gas, a primary byproduct.[6]

This guide provides detailed application notes and protocols for the most effective esterification techniques involving 3-(4-chlorophenyl)propionyl chloride. It is designed for researchers and scientists, offering not just procedural steps but also the underlying chemical principles and strategic considerations that inform experimental design.

Core Principle: The Mechanism of Acylation

The fundamental reaction is a nucleophilic acyl substitution. The alcohol's oxygen atom, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the ester. A proton is subsequently lost from the oxonium ion to yield the final product and HCl.

To drive this reaction to completion and prevent side reactions, a base is almost always employed. The base serves two primary functions:

-

Acid Scavenger : It neutralizes the HCl byproduct, preventing it from protonating the alcohol (which would deactivate it as a nucleophile) or catalyzing unwanted side reactions.[7]

-

Catalyst : Certain bases, particularly nucleophilic catalysts like 4-(dimethylamino)pyridine (DMAP), can actively accelerate the reaction rate.

Caption: General mechanism of esterification using an acyl chloride.

Application Protocol 1: Standard Base-Catalyzed Esterification

This is the most common and versatile method, suitable for primary, secondary, and even some tertiary alcohols. The choice of base is critical and dictates the reaction's efficiency.

Scientific Rationale

A stoichiometric amount of a non-nucleophilic base like pyridine or triethylamine (Et₃N) is used to quench the HCl produced.[7] For less reactive or sterically hindered alcohols, the addition of a catalytic amount (1-10 mol%) of a superior nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP), is highly recommended.[8] DMAP functions by first reacting with the acyl chloride to form a highly reactive N-acylpyridinium salt. This intermediate is much more electrophilic than the parent acyl chloride, leading to a dramatic increase in the acylation rate.[9][10]

Detailed Step-by-Step Protocol

-

Reagent Preparation : In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.0 eq.) in a suitable anhydrous aprotic solvent (e.g., dichloromethane [DCM] or tetrahydrofuran [THF], approx. 0.2–0.5 M concentration).[11]

-

Base Addition : Add triethylamine (1.2–1.5 eq.) followed by a catalytic amount of DMAP (0.05–0.1 eq.). Cool the mixture to 0 °C in an ice bath. This initial cooling step is crucial to manage the exothermic nature of the acylation.[7]

-

Acyl Chloride Addition : Dissolve 3-(4-chlorophenyl)propionyl chloride (1.1 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the stirring alcohol/base mixture over 10–15 minutes using a syringe or dropping funnel.

-

Reaction Monitoring : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Workup :

-

Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (to remove Et₃N and DMAP), saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine (to initiate drying).[7]

-

Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.

-

-

Purification : The resulting crude ester can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Data Summary: Base-Catalyzed Method

| Alcohol Type | Base System | Solvent | Temp. (°C) | Typical Time (h) | Expected Yield |

| Primary (e.g., Ethanol) | Et₃N (1.2 eq) | DCM | 0 to RT | 1-2 | >90% |

| Secondary (e.g., Isopropanol) | Et₃N (1.5 eq) + DMAP (0.1 eq) | DCM/THF | 0 to RT | 2-4 | 85-95% |

| Tertiary (e.g., t-Butanol) | Et₃N (1.5 eq) + DMAP (0.1 eq) | THF | RT | 12-24 | 60-80%[10] |

| Phenol | Pyridine (2.0 eq) | DCM | 0 to RT | 3-6 | 80-90% |

Application Protocol 2: Phase-Transfer Catalysis (PTC) for Phenols

This technique is exceptionally effective for acylating phenols, which are less nucleophilic than aliphatic alcohols.

Scientific Rationale

PTC facilitates the reaction between reactants located in different immiscible phases.[12] In this setup, the phenol is deprotonated by a strong base (e.g., NaOH) in the aqueous phase to form a highly nucleophilic phenoxide anion. The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms an ion pair with the phenoxide. This lipophilic ion pair is then transported into the organic phase, where it can readily react with the 3-(4-chlorophenyl)propionyl chloride. This method avoids the need for anhydrous conditions and often proceeds very rapidly at low temperatures.[13][14]

Detailed Step-by-Step Protocol

-

Reaction Setup : In a flask, dissolve the phenol (1.0 eq.), 3-(4-chlorophenyl)propionyl chloride (1.1 eq.), and the phase-transfer catalyst (e.g., TBAB, 5-10 mol%) in an organic solvent like DCM.

-

Base Addition : Cool the mixture to 0 °C and add a 10-20% aqueous solution of NaOH (2.0-3.0 eq.) dropwise with vigorous stirring. Vigorous stirring is essential to maximize the interfacial area between the two phases.

-

Reaction Monitoring : The reaction is often very fast, sometimes completing in as little as 5-30 minutes.[13] Monitor by TLC.

-

Workup :

-

Once the reaction is complete, transfer the mixture to a separatory funnel and allow the layers to separate.

-

Remove the aqueous layer.

-

Wash the organic layer with water and then brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification : The crude product is typically of high purity but can be further purified by recrystallization or column chromatography if necessary.

Experimental Workflow and Strategic Decisions

The choice of esterification method depends heavily on the substrate's properties and the desired scale of the reaction.

Caption: Decision workflow for selecting an esterification protocol.

Safety, Handling, and Troubleshooting

Safety is the highest priority when working with acyl chlorides.

-

3-(4-Chlorophenyl)propionyl Chloride Hazards : This reagent is corrosive, a lachrymator (causes tearing), and reacts violently with water and other protic solvents like alcohols.[15] The reaction releases HCl gas, which is also corrosive and toxic.

-

Handling Precautions :

-

Always handle 3-(4-chlorophenyl)propionyl chloride in a certified chemical fume hood.[16]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile or neoprene gloves.[17]

-

Ensure all glassware is thoroughly dried before use to prevent hydrolysis of the acyl chloride.[4][7]

-

Quench any residual acyl chloride carefully with a dilute base solution during workup.

-

Troubleshooting Common Issues

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Wet reagents or solvent.[7]2. Inactive alcohol (sterically hindered).3. Insufficient base. | 1. Use freshly distilled, anhydrous solvents. Dry alcohol azeotropically if needed.2. Add catalytic DMAP. Increase reaction time and/or temperature.[8]3. Use at least 1.1-1.5 equivalents of base per equivalent of acyl chloride.[7] |

| Formation of Side Products | 1. Hydrolysis of acyl chloride to carboxylic acid.2. For enolizable acyl chlorides, ketene formation can occur with strong, non-nucleophilic bases.[8] | 1. Maintain strict anhydrous conditions.2. Use a weaker, more nucleophilic base like pyridine instead of triethylamine if side reactions are observed. |

| Difficult Purification | 1. N-acylurea byproduct (if using carbodiimide methods like Steglich).2. Emulsion during aqueous workup. | 1. For acyl chloride methods, this is not an issue. If adapting from a carboxylic acid, ensure sufficient DMAP is used.[18]2. Add more brine to the separatory funnel to break the emulsion. Filter through celite if necessary. |

References

-

Hu, Y., et al. (1992). Synthesis of Esters from Acyl Chlorides and Halide Under Solid-Liquid Phase Transfer Catalysis. Synthetic Communications, 22(19), 2763-2769. Available at: [Link]

-

Clark, J. (2023). Making esters using acyl chlorides (acid chlorides). Chemguide. Available at: [Link]

-